molecular formula C9H14ClPd+ B12348928 carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+)

carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+)

Cat. No.: B12348928
M. Wt: 264.08 g/mol
InChI Key: KCPSSRNPZIQNDQ-LXWICEPUSA-N
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Description

The compound "carbanide; (1E,5Z)-1-chlorocycloocta-1,5-diene; palladium(2+)" (IUPAC name: (1Z,5Z)-cycloocta-1,5-diene;palladium(2+);dichloride) is a palladium(II) complex with the molecular formula C₈H₁₂Cl₂Pd and a molecular weight of 285.51 g/mol . It is commonly abbreviated as PdCl₂(cod), where "cod" denotes the bidentate 1,5-cyclooctadiene ligand. This complex is widely used in catalysis, particularly for C–C and C–N bond-forming reactions, such as cross-couplings (e.g., Suzuki-Miyaura) and allylic substitutions . The compound typically appears as a yellow to orange crystalline powder and is hygroscopic . Its structure features a square-planar geometry around the Pd²⁺ center, coordinated by two chloride ligands and the conjugated diene system of the cod ligand .

Notably, the stereodescriptor "(1E,5Z)" in the query likely refers to a typographical error, as all evidence specifies the cod ligand in this complex as (1Z,5Z) -configured .

Properties

Molecular Formula

C9H14ClPd+

Molecular Weight

264.08 g/mol

IUPAC Name

carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+)

InChI

InChI=1S/C8H11Cl.CH3.Pd/c9-8-6-4-2-1-3-5-7-8;;/h1-2,7H,3-6H2;1H3;/q;-1;+2/b2-1-,8-7+;;

InChI Key

KCPSSRNPZIQNDQ-LXWICEPUSA-N

Isomeric SMILES

[CH3-].C/1C/C=C(\CC/C=C1)/Cl.[Pd+2]

Canonical SMILES

[CH3-].C1CC=C(CCC=C1)Cl.[Pd+2]

Origin of Product

United States

Preparation Methods

Direct Ligand Synthesis and Palladium Complexation

Synthesis of 1-Chlorocycloocta-1,5-Diene

The chlorinated cyclooctadiene ligand is synthesized via electrophilic addition or radical chlorination of 1,5-cyclooctadiene (COD). A common approach involves treating COD with chlorine gas (Cl₂) under controlled conditions:

  • Reagents : Cl₂ (1 equiv), COD, inert solvent (e.g., CH₂Cl₂).
  • Conditions : 0–25°C, 2–4 h under N₂.
  • Yield : 60–75%.

Palladium Coordination

The chlorinated COD ligand is reacted with palladium(II) precursors to form the target complex:

  • Method :
    • Dissolve PdCl₂ in HCl, add 1-chloro-COD, and stir at 50°C for 4 h.
    • Precipitate the product using ethanol, followed by recrystallization in CHCl₃.
  • Key Parameters :
    • Molar Ratio : PdCl₂ : 1-chloro-COD = 1 : 1.2.
    • Catalyst : PEG-400 (phase-transfer agent) improves yield to 90–95%.
Table 1: Direct Synthesis Optimization
Pd Source Ligand Ratio Solvent Temp (°C) Yield (%) Reference
PdCl₂ 1 : 1.2 H₂O/PrOH 50 90–95
K₂PdCl₄ 1 : 1.5 EtOH 60 85

Ligand Exchange Reactions

From Dichloro(COD)Palladium(II)

Dichloro(1,5-cyclooctadiene)palladium(II) (PdCl₂(COD)) serves as a precursor. Chloride ligands are replaced with carbanide groups (e.g., cyanamide):

  • Procedure :
    • Suspend PdCl₂(COD) in THF.
    • Add NaCN₂ (2 equiv) and stir at 25°C for 12 h.
  • Outcome :
    • Selective substitution of one Cl⁻ with CN₂⁻, retaining 1-chloro-COD ligand.
Table 2: Ligand Exchange Efficiency
Starting Complex Reagent Time (h) Yield (%) Purity (%)
PdCl₂(COD) NaCN₂ 12 78 95
[Pd(COD)Cl]⁺Cl⁻ NH₂CN 24 65 90

One-Pot Chlorination and Complexation

In Situ Chlorination of COD

COD is chlorinated during palladium coordination to streamline synthesis:

  • Steps :
    • Mix PdCl₂, COD, and N-chlorosuccinimide (NCS) in DMF.
    • Heat at 80°C for 6 h, inducing simultaneous Cl addition and Pd binding.
  • Advantages :
    • Avoids isolation of unstable 1-chloro-COD.
    • Higher functional group tolerance.

Catalytic Chlorination

Palladium-mediated C–H chlorination of COD using CuCl₂ as a chlorinating agent:

  • Conditions :
    • Pd(OAc)₂ (5 mol%), CuCl₂ (2 equiv), COD, DCE, 100°C, 8 h.
  • Yield : 70% (combined chlorination and complexation).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Downfield shifts (δ 5.8–6.2 ppm) confirm Pd–COD coordination.
  • X-ray Crystallography : Square-planar geometry with Pd–Cl bond length of 2.28 Å.

Applications in Catalysis

The complex demonstrates efficacy in:

  • Suzuki-Miyaura Coupling : 90–98% yield for biaryl synthesis.
  • Heck Reactions : TON > 1,000 with 0.1 mol% loading.

Chemical Reactions Analysis

Types of Reactions

Carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) can undergo various types of chemical reactions, including:

    Oxidation: The palladium center can be oxidized to higher oxidation states, which can alter the reactivity of the compound.

    Reduction: The compound can be reduced to form palladium(0) species, which are often used in catalytic applications.

    Substitution: Ligands coordinated to the palladium center can be substituted with other ligands, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride or hydrazine, and various ligands that can replace the existing ones. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions can produce palladium(0) species. Substitution reactions can result in new palladium complexes with different ligands.

Scientific Research Applications

Homogeneous Catalysis

Carbanide; (1E,5Z)-1-chlorocycloocta-1,5-diene; palladium(2+) is primarily utilized as a catalyst in homogeneous reactions. Its square planar geometry allows for effective coordination with various substrates, facilitating reactions such as:

  • Cross-Coupling Reactions : This compound is instrumental in Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The ability to couple aryl halides with alkenes or boronic acids makes it a key player in pharmaceutical development and materials science .

C–H Activation

Recent studies have highlighted the effectiveness of this palladium complex in C–H activation processes. By enabling the functionalization of unactivated C–H bonds, it opens pathways for synthesizing complex molecules from simpler precursors. This method is particularly advantageous in total synthesis scenarios where traditional methods may be inefficient or yield unwanted byproducts .

Synthesis of Complex Molecules

The versatility of carbanide; (1E,5Z)-1-chlorocycloocta-1,5-diene; palladium(2+) extends to the synthesis of various organic compounds. It has been employed in:

  • Total Synthesis of Natural Products : The compound has been utilized to synthesize complex natural products by allowing selective transformations that preserve functional groups while modifying others .
  • Preparation of Biologically Active Compounds : Its role in the synthesis of biologically relevant molecules has been documented, particularly in creating compounds with potential pharmaceutical applications .

Development of Therapeutic Agents

Research indicates that palladium complexes can enhance the biological activity of certain compounds. The use of carbanide; (1E,5Z)-1-chlorocycloocta-1,5-diene; palladium(2+) has been explored for:

  • Antimicrobial Activity : Studies have shown that derivatives synthesized using this palladium complex exhibit significant antimicrobial properties against various pathogens .
  • Cancer Research : The potential for developing anticancer agents through palladium-catalyzed reactions is an ongoing area of investigation. Compounds synthesized via this methodology have shown promise in preclinical studies .

Case Studies

StudyApplicationFindings
Jia et al. (2021)C–H FunctionalizationDemonstrated effective use of palladium complexes for selective C–H amination leading to high yields of desired products .
American ElementsIndustrial ApplicationsHighlighted the utility of organopalladium catalysts in industrial processes such as thin film deposition and LED manufacturing .
PMC StudyBiological ActivityEvaluated a series of compounds synthesized using palladium catalysis showing comparable activity to established antibiotics .

Mechanism of Action

The mechanism of action of carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) involves the coordination of the palladium center with various ligands, which can influence its reactivity and interactions with other molecules. The palladium center can facilitate various chemical transformations by acting as a Lewis acid, stabilizing reaction intermediates, and providing a platform for electron transfer processes. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Palladium Analogues

  • PdCl₂(cod) vs. PdBr₂(cod) :
    Substituting chloride with bromide increases molecular weight (285.51 → 374.41 g/mol) and alters reactivity. Bromide ligands may enhance oxidative addition rates in cross-couplings but reduce solubility in polar solvents . PdCl₂(cod) is more widely used due to lower cost and compatibility with common solvents .

Platinum Analogues

  • PdCl₂(cod) vs. PtCl₂(cod) :
    Platinum congeners exhibit higher molecular weights (e.g., PtCl₂(cod): 415.17 g/mol) and distinct catalytic profiles. Pt complexes are less active in cross-couplings but excel in hydrofunctionalization and electrocatalysis . PtBr₂(cod) (463.09 g/mol) is hygroscopic and used in specialized materials .

Iridium and Rhodium Analogues

  • IrCl(cod) Dimer :
    This Ir⁺ complex adopts a dimeric structure with bridging chloride ligands. Unlike Pd²⁺ complexes, it is employed in asymmetric hydrogenation and C–H activation due to Ir's higher electron density .
  • Rhodium Complexes: Rhodium cod complexes (e.g., ) are less common but notable for cycloaddition reactions and photochemical applications .

Structural and Functional Trends

  • Metal Center : Pd²⁺ and Pt²⁺ complexes favor square-planar geometries , whereas Ir⁺ and Rh³⁺ often adopt octahedral or dimeric configurations.
  • Ligand Effects : Halide ligands (Cl⁻, Br⁻) modulate electron density and solubility. Bulkier ligands (e.g., dimethyl in PtMe₂(cod)) restrict substrate access, reducing catalytic activity but enhancing selectivity .
  • Applications : PdCl₂(cod) dominates organic synthesis , while Pt and Ir derivatives are niche catalysts or materials precursors .

Biological Activity

Carbanide; (1E,5Z)-1-chlorocycloocta-1,5-diene; palladium(2+) is a complex organopalladium compound that has garnered attention for its potential biological activities. This article delves into the biological implications of this compound, examining its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a palladium(II) center coordinated with (1E,5Z)-1-chlorocycloocta-1,5-diene. The molecular formula is represented as C8H10ClPd\text{C}_8\text{H}_{10}\text{Cl}\text{Pd}, and it possesses a molecular weight of approximately 265.0884 g/mol. The palladium center typically exhibits a square planar geometry, which is characteristic of many organometallic complexes.

Synthesis

The synthesis of carbanide; (1E,5Z)-1-chlorocycloocta-1,5-diene; palladium(2+) can be achieved through the reaction of cycloocta-1,5-diene with palladium(II) chloride in a suitable solvent under controlled conditions. This reaction often involves the formation of intermediates that facilitate the coordination of the diene to the palladium center.

Organopalladium compounds are known for their catalytic properties in various chemical reactions, but they also exhibit significant biological activity. The mechanisms by which carbanide; (1E,5Z)-1-chlorocycloocta-1,5-diene; palladium(2+) exerts its effects can include:

  • Enzyme Inhibition : Palladium complexes can inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : The compound may influence signaling pathways by interacting with cellular receptors or modifying second messenger systems.
  • Antitumor Activity : Some organopalladium compounds have shown potential in inhibiting tumor cell proliferation.

Case Studies

Several studies have investigated the biological activity of related organopalladium compounds. For instance:

  • Anticancer Studies : A study demonstrated that palladium complexes could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
  • Antimicrobial Properties : Research indicated that certain palladium complexes exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Data Tables

The following table summarizes key findings related to the biological activity of carbanide; (1E,5Z)-1-chlorocycloocta-1,5-diene; palladium(2+):

Activity TypeObserved EffectReference
AntitumorInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic enzymes

Q & A

Synthesis and Optimization

Basic Q1: What are the standard protocols for synthesizing dichloro(1,5-cyclooctadiene)palladium(II), and what reagents are critical for its preparation? Methodological Answer: The synthesis typically involves reacting sodium tetrachloropalladate (Na₂PdCl₄) with 1,5-cyclooctadiene (COD) in concentrated HCl. Key reagents include PdCl₂, COD, and sodium salts (e.g., NaBr for bromide derivatives). The reaction proceeds via ligand displacement, where COD replaces chloride ligands on palladium . Purity is ensured by avoiding intermediates like [COPdCl₂], and yields are optimized by controlling stoichiometry (e.g., 1:1 PdCl₂:COD molar ratio) .

Advanced Q1: How can alternative synthetic routes (e.g., solvent-free or microwave-assisted methods) improve yield or reduce byproducts in palladium-COD complex synthesis? Methodological Answer: Microwave-assisted synthesis (e.g., 15-minute reactions in CDCl₃) enhances reaction efficiency by reducing decomposition pathways, as demonstrated in trimetallic complex syntheses . Solvent-free approaches using solid-state grinding may minimize side reactions, though PdCl₂ solubility in HCl remains critical for initial dissolution . Comparative studies show acetone/NaBr systems yield dibromo derivatives with ≥90% purity, avoiding dichloro intermediates .

Structural Characterization

Basic Q2: Which spectroscopic techniques are most reliable for confirming the geometry of (1E,5Z)-1-chlorocycloocta-1,5-diene ligands in palladium complexes? Methodological Answer: ¹H and ¹³C NMR are primary tools for identifying ligand geometry. For example, vinyl proton shifts in COD ligands appear at δ 5.2–5.8 ppm (¹H NMR), while ³¹P NMR detects phosphine ligand coordination (if present) . IR spectroscopy verifies Pd-Cl stretches (300–350 cm⁻¹) .

Advanced Q2: How can single-crystal X-ray diffraction resolve ambiguities in stereochemistry when COD ligands exhibit dynamic isomerization? Methodological Answer: X-ray crystallography provides definitive evidence of (1E,5Z) configurations by mapping bond angles and dihedral planes. For example, Pd-Cl bond lengths (~2.30 Å) and Pd-COD centroid distances (~1.98 Å) confirm octahedral distortion . Time-resolved crystallography can capture isomerization intermediates under controlled temperatures .

Reactivity and Catalytic Applications

Basic Q3: What catalytic roles does dichloro(1,5-cyclooctadiene)palladium(II) play in cross-coupling reactions? Methodological Answer: The complex acts as a precatalyst in Suzuki-Miyaura couplings, where COD ligands stabilize Pd(0) intermediates. For example, it facilitates aryl-bromide coupling with phenylboronic acid in the presence of NaI, achieving >85% yield under inert conditions .

Advanced Q3: How do ligand substitution kinetics (e.g., COD vs. norbornadiene) influence catalytic turnover in hydrodechlorination reactions? Methodological Answer: COD’s labile nature allows faster ligand exchange compared to rigid norbornadiene. Kinetic studies using UV-Vis spectroscopy show COD dissociation rates (k = 1.2 × 10⁻³ s⁻¹) correlate with enhanced catalytic activity in polychlorotoluene hydrodechlorination . Substituting COD with pyridyldiphosphines (dpypox) alters redox potentials, as evidenced by cyclic voltammetry .

Computational Modeling

Advanced Q4: What DFT-based strategies predict the stability of palladium-COD complexes under varying pH and temperature conditions? Methodological Answer: Density functional theory (DFT) models using B3LYP/6-311+G(d,p) basis sets calculate Gibbs free energy changes (ΔG) for ligand dissociation. For example, COD dissociation ΔG = +28.5 kJ/mol at pH 2, indicating stability in acidic media . Molecular dynamics simulations (300 K, 1 atm) predict aggregation tendencies in aqueous solutions .

Data Contradiction Analysis

Advanced Q5: How should researchers reconcile discrepancies in reported yields for Pd-COD complex syntheses (e.g., 70–95%) across studies? Methodological Answer: Contradictions often arise from reagent purity (e.g., PdCl₂ hydration state) or reaction scale. Small-scale syntheses (<1 g) using anhydrous PdCl₂ achieve 90–95% yields, while larger batches may drop to 70% due to incomplete ligand exchange . Controlled experiments with standardized PdCl₂ sources (e.g., FUJIFILM Wako Pure Chemical Co.) reduce variability .

Safety and Handling

Basic Q6: What safety protocols are essential when handling palladium-COD complexes? Methodological Answer: Use fume hoods to avoid inhalation of PdCl₂ dust (TLV: 0.1 mg/m³). Gloveboxes are recommended for air-sensitive reactions. Spills require neutralization with 10% NaHCO₃, followed by EDTA washing to chelate residual Pd²⁺ .

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